molecular formula C19H22N8O6S2 B14032513 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[2,3-dihydro-2-(2-hydroxyethyl)-3-imino-1H-pyrazol-1-yl]methyl]-8-oxo-, (6R,7R)-

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[2,3-dihydro-2-(2-hydroxyethyl)-3-imino-1H-pyrazol-1-yl]methyl]-8-oxo-, (6R,7R)-

Cat. No.: B14032513
M. Wt: 522.6 g/mol
InChI Key: ZINFAXPQMLDEEJ-HQUYFYFUSA-N
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Description

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[2,3-dihydro-2-(2-hydroxyethyl)-3-imino-1H-pyrazol-1-yl]methyl]-8-oxo-, (6R,7R)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a thiazole ring and a pyrazole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core and the subsequent functionalization of the molecule. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Functionalization: Introduction of the thiazole and pyrazole moieties through various organic reactions such as nucleophilic substitution, condensation, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific moieties to achieve desired functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other bicyclic molecules with thiazole and pyrazole moieties. Examples include:

    5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivatives: Compounds with similar bicyclic structures but different substituents.

    Thiazole-containing compounds: Molecules with thiazole rings and various functional groups.

    Pyrazole-containing compounds: Molecules with pyrazole rings and different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which may confer unique chemical and biological properties

Properties

Molecular Formula

C19H22N8O6S2

Molecular Weight

522.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32)/b20-11?,24-12+/t13-,17-/m1/s1

InChI Key

ZINFAXPQMLDEEJ-HQUYFYFUSA-N

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O

Origin of Product

United States

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